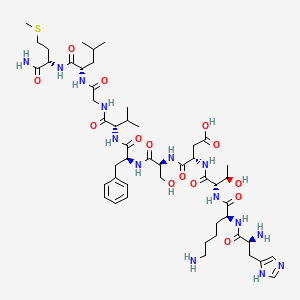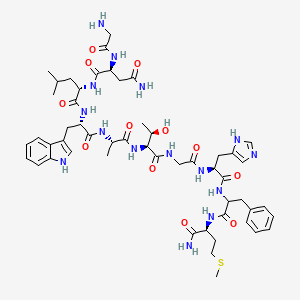
Chlorhydrate de PSN 375963
Vue d'ensemble
Description
Il s'agit d'un agoniste sélectif du récepteur couplé aux protéines G GPR119, qui est principalement exprimé dans le pancréas et le tractus gastro-intestinal chez l'homme et les rongeurs . Ce composé a montré un potentiel en tant qu'agent thérapeutique pour le traitement de l'obésité en raison de sa capacité à réduire l'apport alimentaire et le gain de poids .
Applications De Recherche Scientifique
PSN375963 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of GPR119 agonists.
Biology: The compound is used to investigate the role of GPR119 in regulating food intake and body weight.
Medicine: PSN375963 is being explored as a potential therapeutic agent for the treatment of obesity and related metabolic disorders.
Industry: The compound is used in the development of new drugs targeting GPR119 .
Mécanisme D'action
Target of Action
Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the GPR119 receptors in both humans and mice . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
Psn 375963 hydrochloride interacts with its targets, the GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events. The compound shows similar potency to the endogenous agonist oleoylethanolamide (OEA) .
Biochemical Pathways
The activation of GPR119 by Psn 375963 hydrochloride affects several biochemical pathways. The endogenous ligand OEA signals through GPR119 in a manner similar to glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cAMP . This suggests that Psn 375963 hydrochloride may have similar effects.
Result of Action
The activation of GPR119 by Psn 375963 hydrochloride leads to a series of molecular and cellular effects. These effects are likely to include increased insulin secretion, changes in intracellular calcium levels, and modulation of cAMP . These changes can have significant impacts on glucose homeostasis and lipid metabolism.
Analyse Biochimique
Biochemical Properties
Psn 375963 hydrochloride plays a significant role in biochemical reactions. It interacts with GPR119, a G protein-coupled receptor . The EC50 values for human and mouse GPR119 are 8.4 and 7.9 μM, respectively .
Cellular Effects
Psn 375963 hydrochloride influences cell function by interacting with GPR119 . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Psn 375963 hydrochloride involves binding interactions with GPR119 . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
Psn 375963 hydrochloride is involved in metabolic pathways through its interaction with GPR119
Méthodes De Préparation
La synthèse de PSN375963 implique plusieurs étapes, notamment la formation du cycle oxadiazole et la fixation des groupes butylcyclohexyle et pyridineL'étape finale consiste à coupler le cycle pyridine à l'intermédiaire oxadiazole .
Analyse Des Réactions Chimiques
PSN375963 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : PSN375963 peut subir des réactions de substitution, en particulier au niveau du cycle pyridine, pour former des dérivés ayant des propriétés différentes
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
PSN375963 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier les relations structure-activité des agonistes du GPR119.
Biologie : Le composé est utilisé pour étudier le rôle du GPR119 dans la régulation de l'apport alimentaire et du poids corporel.
Médecine : PSN375963 est étudié comme agent thérapeutique potentiel pour le traitement de l'obésité et des troubles métaboliques associés.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le GPR119 .
Mécanisme d'action
PSN375963 exerce ses effets en activant sélectivement le récepteur GPR119. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, notamment l'augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) et l'activation de la protéine kinase A (PKA). Ces voies de signalisation aboutissent finalement à la régulation de la sécrétion d'insuline, de la signalisation du calcium et d'autres processus métaboliques . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de PSN375963 comprennent le récepteur GPR119 et ses effecteurs en aval .
Comparaison Avec Des Composés Similaires
PSN375963 est similaire à d'autres agonistes du GPR119, tels que l'oléoyléthanolamide et l'AR-231 453. Il possède des propriétés uniques qui en font un outil précieux pour la recherche. Par exemple, PSN375963 a une sélectivité plus élevée pour le GPR119 par rapport à l'oléoyléthanolamide, ce qui en fait un agoniste plus spécifique pour étudier la fonction du récepteur . D'autres composés similaires comprennent PSN-632 408 et divers dérivés synthétiques de l'oléoyléthanolamide .
Propriétés
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLEYPTWABFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028459 | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388575-52-8 | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388575-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSN-375,963 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















